3-Chloro-4-hydroxybenzoic acid hemihydrate

Description

Significance and Context within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives, including chloro-substituted compounds like 3-Chloro-4-hydroxybenzoic acid, represent a significant class of molecules in chemical synthesis and materials science. These compounds serve as important precursors and intermediates in the manufacturing of a wide array of products, such as agrochemicals, pharmaceuticals, food additives, and dyes. researchgate.net The presence of a halogen atom on the aromatic ring significantly influences the electronic properties and reactivity of the molecule.

The chlorine atom in the 3-position of the benzoic acid ring acts as an electron-withdrawing group. This inductive effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. researchgate.netlibretexts.org This modification of acidity is a critical factor in predicting reaction mechanisms and designing synthetic pathways. researchgate.net

Furthermore, the study of halogenated compounds has gained prominence in medicinal chemistry due to the phenomenon of halogen bonding. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. namiki-s.co.jp In the context of drug design, chlorine, bromine, and iodine atoms on a ligand can form specific, directional interactions with Lewis basic sites in biological targets like proteins, potentially enhancing binding affinity and selectivity. acs.org Therefore, compounds like 3-Chloro-4-hydroxybenzoic acid are valuable models for studying the fundamental aspects of halogen bonding and for the synthesis of more complex, biologically active molecules. preprints.org

Overview of Hydrate (B1144303) Forms in Organic Chemistry and Crystal Engineering

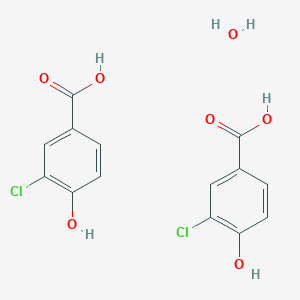

In chemistry, a hydrate is a compound that has incorporated water molecules into its solid-state structure, often within its crystal lattice. wikipedia.orgmelscience.com This integrated water is referred to as "water of crystallization" or "water of hydration." wikipedia.org Hydrates can be classified based on the ratio of water molecules to the host compound's molecules. 3-Chloro-4-hydroxybenzoic acid hemihydrate is an example of a stoichiometric hydrate, where there is a definite ratio of 0.5 water molecules for every one molecule of the organic acid. sigmaaldrich.comwikipedia.org

The formation and properties of hydrates are a central focus of crystal engineering, a field dedicated to the design and synthesis of crystalline solids with desired physicochemical properties. nih.govmdpi.com The state of hydration can profoundly affect key characteristics of a compound, such as its solubility, dissolution rate, stability, and melting point. wikipedia.orgmelscience.com For instance, in the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient is a critical parameter as it can significantly impact the drug's bioavailability. wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQGICSNYPXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 4 Hydroxybenzoic Acid

Established Synthetic Routes to 3-Chloro-4-hydroxybenzoic Acid

The synthesis of 3-chloro-4-hydroxybenzoic acid can be effectively achieved through several established methods, primarily involving the oxidation of aldehyde precursors and the strategic halogenation of related hydroxybenzoic acids. These routes are foundational in organic synthesis, providing reliable access to the target molecule.

Oxidation of Aldehyde Precursors

A primary and direct route to 3-chloro-4-hydroxybenzoic acid involves the oxidation of 3-chloro-4-hydroxybenzaldehyde (B1581250). This transformation is a fundamental reaction in organic chemistry, converting an aldehyde functional group into a carboxylic acid. Various oxidizing agents can be employed for this purpose. For laboratory-scale synthesis, reagents such as potassium permanganate (B83412) (KMnO₄) are effective.

Industrially, a more common approach is the oxidation of 3-chloro-p-cresol derivatives. This method utilizes molecular oxygen or air as the oxidant in the presence of cobalt catalysts and a base, offering an economical and more environmentally conscious alternative.

A comparative look at common oxidizing agents for the conversion of 3-chloro-4-hydroxybenzaldehyde is presented below:

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Readily available, strong oxidant | Can lead to over-oxidation, produces MnO₂ waste |

| Molecular Oxygen/Air with Cobalt Catalyst | Basic medium, elevated temperature and pressure | Economical, environmentally friendly | Requires specialized equipment for handling gases under pressure |

Halogenation Strategies for Related Hydroxybenzoic Acids

The direct halogenation of 4-hydroxybenzoic acid presents a more complex challenge for the specific synthesis of 3-chloro-4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This interplay of electronic effects complicates the selective introduction of a chlorine atom at the 3-position.

Direct chlorination of 4-hydroxybenzoic acid can lead to a mixture of products, including di- and tri-chlorinated species, and in some cases, even ring cleavage under harsh conditions. For instance, the exhaustive chlorination of 4-hydroxybenzoic acid has been reported to yield pentachloro-cyclohexenone derivatives. researchgate.net

To achieve selective monochlorination at the position ortho to the hydroxyl group, chemists often employ milder chlorinating agents and carefully controlled reaction conditions. Protecting the hydroxyl or carboxyl group can also be a strategic approach to direct the halogenation to the desired position, followed by a deprotection step.

Preparation of Reactive Intermediates for Derivatization

To further utilize 3-chloro-4-hydroxybenzoic acid in the synthesis of more complex molecules, it is often converted into more reactive intermediates, such as acyl chlorides.

Synthesis of Acyl Chlorides of 3-Chloro-4-hydroxybenzoic Acid

The conversion of 3-chloro-4-hydroxybenzoic acid to its corresponding acyl chloride, 3-chloro-4-hydroxybenzoyl chloride, is a crucial step for creating amide and ester derivatives. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃).

The presence of the phenolic hydroxyl group can complicate this reaction, as it can also react with the chlorinating agent. To circumvent this, a patent for the synthesis of the similar 4-hydroxybenzoyl chloride suggests the use of a co-solvent like N,N-dimethylformamide (DMF) with thionyl chloride in a solvent such as benzene (B151609), which can facilitate the reaction and improve yield and purity. google.com This approach can be adapted for 3-chloro-4-hydroxybenzoic acid.

The following table summarizes common reagents for the preparation of acyl chlorides from carboxylic acids:

| Reagent | Byproducts | Separation Method |

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Byproducts are gaseous and can be easily removed. |

| Phosphorus pentachloride (PCl₅) | POCl₃(l), HCl(g) | Fractional distillation is required to separate the acyl chloride from POCl₃. |

| Phosphorus trichloride (PCl₃) | H₃PO₃(s) | The solid byproduct can be separated by filtration. |

Advanced Synthetic Strategies for Analogous Compounds

The development of synthetic routes to structurally similar compounds, such as those containing additional halogen substituents, provides insight into more advanced and practical synthetic methodologies.

Practical Syntheses of Chloro-Fluoro-Hydroxybenzoic Acids

A notable example of an advanced synthetic strategy is the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial drugs. researchgate.net This multi-step synthesis starts from 2,4-difluoro-3-chlorobenzoic acid and proceeds through a series of transformations. researchgate.net

The key steps in this synthesis are outlined below:

Nitration: The starting material is treated with concentrated nitric acid to introduce a nitro group, yielding 3-chloro-2,4-difluoro-5-nitrobenzoic acid. researchgate.net

Esterification: The carboxylic acid is then converted to its ethyl ester to protect it during the subsequent reduction step. researchgate.net

Reduction: The nitro group of the ester is reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to give ethyl 5-amino-3-chloro-2,4-difluorobenzoate. researchgate.net

Diazotization and Hydrolysis: The amino group is converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group in a one-pot reaction, yielding the final product, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. researchgate.net

This synthetic route demonstrates a practical and efficient method for the preparation of a complex, multi-substituted benzoic acid derivative, highlighting the strategic use of functional group interconversions. researchgate.net

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of 3-Chloro-4-hydroxybenzoic Acid Hemihydrate

Single-crystal X-ray diffraction is the definitive method for establishing the atomic arrangement within a crystalline solid. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific entry for the complete single-crystal X-ray diffraction data of this compound. Therefore, the following sections will discuss the anticipated structural features based on the analysis of closely related compounds.

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. For a hemihydrate, the asymmetric unit would likely contain two molecules of 3-Chloro-4-hydroxybenzoic acid and one molecule of water. The unit cell is the basic repeating unit of the crystal lattice, defined by its parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). Without experimental data, these parameters remain undetermined for this compound.

Hydrogen Bonding Networks and Supramolecular Interactions in the Hemihydrate Form

Hydrogen bonds are the primary directional forces that dictate the supramolecular assembly in the crystal structure of hydroxybenzoic acids. The presence of carboxylic acid, hydroxyl, and water moieties provides multiple donor and acceptor sites for these interactions.

In hydrated crystalline solids, water molecules play a crucial role in stabilizing the crystal lattice. They act as "molecular glue," bridging the primary molecules through hydrogen bonds. It is highly probable that in the hemihydrate form of 3-Chloro-4-hydroxybenzoic acid, the water molecule is involved in an extensive hydrogen-bonding network, accepting hydrogen bonds from the carboxylic acid and hydroxyl groups and donating hydrogen bonds to the carbonyl oxygen and hydroxyl oxygen atoms of neighboring benzoic acid molecules. This participation of water molecules is critical in satisfying the hydrogen-bonding potential of the constituent molecules, leading to a stable, lower-energy crystal packing arrangement.

The crystal structure of this compound is expected to be dominated by a variety of hydrogen bonding motifs.

O-H···O Interactions: These are the strongest and most influential hydrogen bonds in this system. The classic carboxylic acid dimer, forming an R²₂(8) ring motif, is a common feature in the crystal structures of benzoic acid derivatives. Additionally, hydrogen bonds are expected between the phenolic hydroxyl group and the carboxylic acid group of an adjacent molecule, or with the water molecule. The water molecule itself will form O-H···O bonds with the surrounding organic molecules.

C-H···O Interactions: While weaker than conventional hydrogen bonds, C-H···O interactions are also significant in directing crystal packing. The aromatic C-H groups can act as hydrogen bond donors to the oxygen atoms of the carbonyl and hydroxyl groups. Studies on related compounds, such as salts of 3-chloro-4-hydroxyphenylacetic acid, have shown the presence of C-H···O contacts. nih.gov

The following table provides representative examples of O-H···O hydrogen bond geometries found in related hydroxybenzoic acid crystal structures.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Carboxylic Acid Dimer | O-H···O=C | ~ 0.8-1.0 | ~ 1.6-1.8 | ~ 2.6-2.7 | ~ 170-180 |

| Hydroxyl-Carbonyl | O-H···O=C | ~ 0.8-1.0 | ~ 1.7-2.0 | ~ 2.7-2.9 | ~ 160-175 |

| Water-Carbonyl | O-H···O=C | ~ 0.8-1.0 | ~ 1.8-2.1 | ~ 2.8-3.0 | ~ 150-170 |

Data presented are typical ranges observed in similar structures and are for illustrative purposes.

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The chlorine atom in 3-Chloro-4-hydroxybenzoic acid has the potential to participate in such interactions. While often weaker than strong hydrogen bonds, halogen bonds can play a significant role in the directional assembly of molecules in the solid state.

Polymorphism and Hydrate (B1144303) Formation

The ability of a compound to exist in more than one crystalline form is known as polymorphism. This phenomenon, along with the formation of solvates and hydrates, is of significant interest in materials science and pharmaceuticals as different solid-state forms can exhibit varied physical and chemical properties. Hydroxybenzoic acids, due to their capacity for strong hydrogen-bonding interactions, are a class of molecules known to exhibit polymorphism and to readily form solvates and hydrates. rsc.org The formation of hydrates, where water molecules are incorporated into the crystal lattice, is particularly common for molecules with polar functional groups capable of forming hydrogen bonds. acs.orgnih.gov

A direct crystallographic comparison between this compound and its corresponding anhydrous forms is limited by the availability of detailed published crystal structure data for both species. However, a general analysis based on the principles of crystal engineering allows for a discussion of the expected structural differences.

Anhydrous forms of hydroxybenzoic acids typically exhibit crystal packing dominated by hydrogen bonds between the constituent molecules, often forming characteristic supramolecular synthons like the carboxylic acid dimer. rsc.orgresearchgate.net The final crystal structure is a result of optimizing these interactions alongside other forces to achieve a state of minimum lattice energy.

In the case of the hemihydrate, water molecules are introduced into the crystal lattice. These water molecules are not passive occupants; they actively participate in the hydrogen-bonding network. A hemihydrate stoichiometry implies a ratio of two molecules of the acid to one molecule of water. This water molecule would be expected to act as a bridge, accepting and/or donating hydrogen bonds to connect adjacent molecules of 3-chloro-4-hydroxybenzoic acid in a way that is not possible in the anhydrous state. This integration of water typically leads to a completely different crystal packing arrangement and, consequently, different unit cell parameters and space group symmetry compared to any anhydrous polymorph.

The incorporation of water into a crystal lattice has a profound influence on the structure and thermodynamic stability of the resulting hydrate. nih.gov Water molecules are exceptional hydrogen-bonding agents, capable of acting as both a hydrogen bond donor and a double acceptor, allowing them to link various functional groups and stabilize the crystal structure. nih.gov

Generally, hydrated forms are thermodynamically more stable than their anhydrous equivalents under normal ambient conditions. nih.gov However, this stability is dependent on the environment. The loss of water upon heating (dehydration) can lead to a phase transformation, converting the hydrate to an anhydrous form or an amorphous phase. Therefore, the stability of a hydrate like this compound is intrinsically linked to the temperature and partial pressure of water in its surrounding environment.

The phenomenon of polymorphism is well-documented among isomers of hydroxybenzoic acid, providing a valuable context for understanding the solid-state behavior of substituted benzoic acids. The different positions of the hydroxyl group on the benzene (B151609) ring lead to distinct intermolecular interactions and, consequently, different polymorphic landscapes. rsc.orgresearchgate.netwikipedia.org

3-Hydroxybenzoic Acid (m-HBA): This isomer is known to exhibit at least three polymorphic forms (I, II, and III). rsc.org These polymorphs are very close in lattice energy, which explains the compound's propensity to crystallize in different forms. rsc.orgnih.gov A key structural difference lies in their hydrogen-bonding motifs. The most stable polymorph, Form I, is characterized by the common carboxylic acid R²₂(8) dimer motif. rsc.org In contrast, the metastable Forms II and III share a different arrangement, described as a hydrogen-bonded ladder motif. rsc.org The existence of multiple, energetically competitive packing arrangements highlights the complexity of predicting crystal structures even for simple molecules. rsc.org

4-Hydroxybenzoic Acid (p-HBA): Polymorphism in 4-hydroxybenzoic acid is also established. A significant structural distinction between its known polymorphs involves the nature of the protons within the carboxylic acid dimer. One form exhibits proton order, while another displays proton disorder within the hydrogen bonds of the dimer. researchgate.netnih.gov This difference is attributed to the influence of other intermolecular hydrogen bonds, specifically those involving the hydroxyl group at the para-position, which can affect the symmetry of the classic carboxylic acid dimer synthon. researchgate.net

2-Hydroxybenzoic Acid (Salicylic Acid): While salicylic (B10762653) acid itself is known, much of the recent solid-state research has focused on its propensity to form cocrystals, which are multi-component solids. rsc.org This tendency is shared by other hydroxybenzoic acids, which are often investigated as coformers in crystal engineering due to their potent hydrogen-bonding capabilities. rsc.org

The study of these isomers demonstrates that subtle changes in molecular structure (i.e., the position of a substituent) can lead to significant variations in solid-state packing, resulting in the formation of multiple polymorphs and hydrates. acs.org

Interactive Data Table: Polymorphism in Hydroxybenzoic Acid Isomers

| Isomer | Number of Known Polymorphs | Key Structural Features | Citations |

| 3-Hydroxybenzoic Acid | At least 3 (Forms I, II, III) | Form I: Carboxylic acid dimers. Forms II & III: Hydrogen-bonded ladder motifs. Forms are energetically close. | rsc.org |

| 4-Hydroxybenzoic Acid | At least 2 | Polymorphs differ in proton order/disorder within the carboxylic acid dimer. | researchgate.net, nih.gov |

| 2-Hydroxybenzoic Acid | Known to exist | Often used as a model compound in cocrystal formation studies. | rsc.org, wikipedia.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy of 3-Chloro-4-hydroxybenzoic Acid and its Hemihydrate

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 3-Chloro-4-hydroxybenzoic acid hemihydrate. The presence of water of hydration, hydroxyl, carboxyl, and chloro-aromatic moieties results in a complex and informative spectrum. spectrabase.comnist.gov

The FT-IR spectrum is characterized by several key absorption bands:

O-H Stretching: A very broad and intense band is typically observed in the region of 3500-2500 cm⁻¹. This band arises from the overlapping stretching vibrations of the phenolic hydroxyl (O-H) group, the carboxylic acid O-H group, and the water molecules in the hemihydrate. The significant broadening is a result of strong intermolecular hydrogen bonding. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) group of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹. spectroscopyonline.com The position of this band can be influenced by conjugation with the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond in the carboxylic acid and the phenolic group gives rise to bands between 1320 and 1210 cm⁻¹. spectroscopyonline.com

O-H Bending: An out-of-plane O-H bending vibration (wag) from the carboxylic acid dimer is often observed as a broad band around 960-900 cm⁻¹. spectroscopyonline.com

C-Cl Stretching: The stretching vibration for the C-Cl bond on the aromatic ring typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

The presence of water in the hemihydrate form can also be identified by a characteristic scissoring vibration (H-O-H bend) around 1640-1630 cm⁻¹, though it may be obscured by other peaks in this region. The NIST WebBook provides spectral data for the anhydrous form of 3-Chloro-4-hydroxybenzoic acid. nist.gov

Table 1: Typical FT-IR Absorption Bands for 3-Chloro-4-hydroxybenzoic Acid

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid & Phenol (H-bonded) | 3500 - 2500 | Strong, Broad |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Carboxylic Acid / Phenol | 1320 - 1210 | Strong |

| O-H Wag | Carboxylic Acid | 960 - 900 | Medium, Broad |

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the vibrational analysis of 3-Chloro-4-hydroxybenzoic acid. chemicalbook.com While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more effective for analyzing non-polar bonds and symmetric vibrations. This makes it particularly useful for studying the aromatic ring and C-Cl bond vibrations.

Key applications and expected observations include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring, typically weak in the IR spectrum, gives a strong and sharp signal in the Raman spectrum.

C-Cl Bond Analysis: The C-Cl stretching vibration provides a distinct signal that can be used for structural confirmation.

Distinguishing Isomers: As demonstrated with hydroxybenzoic acid isomers, Raman spectroscopy can effectively differentiate between structurally similar compounds based on subtle shifts in their vibrational frequencies. plu.mx

Polymorph and Hydrate (B1144303) Analysis: Raman spectroscopy is highly sensitive to the crystalline structure and hydration state of a sample, making it an excellent tool for distinguishing between the anhydrous and hemihydrate forms of 3-chloro-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 3-Chloro-4-hydroxybenzoic acid provides precise information about the number and chemical environment of the protons in the molecule. In a solvent like DMSO-d₆, which can exchange with acidic protons, the signals for the hydroxyl and carboxyl protons are observable. chemicalbook.com

The expected signals in the ¹H NMR spectrum are:

Aromatic Protons: The three protons on the benzene ring appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). Due to the substitution pattern, a specific splitting pattern is observed:

H-5: This proton is ortho to the carboxyl group and meta to the hydroxyl group. It appears as a doublet.

H-2: This proton is ortho to the hydroxyl group and meta to the carboxyl group. It appears as a doublet of doublets or a more complex multiplet.

H-6: This proton is ortho to both the chloro and carboxyl groups, leading to a downfield shift. It appears as a doublet.

Hydroxyl and Carboxyl Protons: The phenolic -OH and carboxylic acid -COOH protons are acidic and their chemical shifts are highly dependent on concentration and solvent. In DMSO-d₆, they typically appear as broad singlets at a downfield chemical shift (often > δ 10 ppm), as their exchange with the solvent is slowed. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Chloro-4-hydroxybenzoic Acid in DMSO-d₆

| Proton | Position | Multiplicity | Approximate Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-2 | Aromatic | Doublet (d) or Doublet of Doublets (dd) | ~7.8 - 8.0 |

| H-5 | Aromatic | Doublet of Doublets (dd) | ~7.0 - 7.2 |

| H-6 | Aromatic | Doublet (d) | ~7.6 - 7.8 |

| -OH | Phenolic | Broad Singlet (br s) | Variable, > 9.0 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. For 3-Chloro-4-hydroxybenzoic acid, seven distinct signals are expected, one for each carbon atom in the molecule.

The chemical shifts are influenced by the attached functional groups (-COOH, -OH, -Cl):

Carboxyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six aromatic carbons appear in the δ 110-160 ppm region.

C-4 (C-OH): The carbon attached to the hydroxyl group is significantly shielded and appears upfield.

C-3 (C-Cl): The carbon bearing the chlorine atom is also shielded, but less so than C-4.

C-1 (C-COOH): The carbon attached to the carboxyl group appears at a relatively downfield position within the aromatic region.

C-2, C-5, C-6: These carbons, bonded to hydrogen, show distinct signals whose exact positions are determined by the combined electronic effects of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-4-hydroxybenzoic Acid

| Carbon | Position | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Carboxyl | 167 - 172 |

| C-4 | C-OH | 155 - 160 |

| C-1 | C-COOH | 120 - 125 |

| C-3 | C-Cl | 120 - 125 |

| C-6 | C-H | 130 - 135 |

| C-2 | C-H | 115 - 120 |

Mass Spectrometry for Structural Elucidation and Derivatization Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For 3-Chloro-4-hydroxybenzoic acid (molecular weight of the anhydrous form: 172.57 g/mol ), electron ionization mass spectrometry (EI-MS) typically shows: nist.gov

Molecular Ion Peak (M⁺): A prominent peak at m/z 172, corresponding to the molecular weight of the molecule. The presence of a chlorine atom results in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 174 that is approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 155) and the loss of a carboxyl group (-COOH, m/z 127). Subsequent loss of carbon monoxide (CO) from fragment ions is also common.

Liquid chromatography coupled with mass spectrometry (LC-MS), often using electrospray ionization (ESI), is a powerful method for analyzing organic acids in complex mixtures. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed at m/z 171.

Derivatization Analysis: To enhance sensitivity and improve chromatographic performance in LC-MS or gas chromatography (GC)-MS, derivatization of the carboxylic acid and hydroxyl groups can be employed. This involves reacting the analyte with a derivatizing agent to form a less polar and more volatile derivative. This approach can be used to modify the structure to improve ionization efficiency and achieve lower detection limits. nih.govnih.gov

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-hydroxybenzoic Acid

| Ion Type | Technique | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | EI-MS | 172 / 174 | Molecular ion with characteristic Cl isotope pattern (3:1 ratio) |

| [M-OH]⁺ | EI-MS | 155 / 157 | Loss of hydroxyl radical |

| [M-COOH]⁺ | EI-MS | 127 / 129 | Loss of carboxyl group |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For 3-Chloro-4-hydroxybenzoic acid, with a molecular weight of approximately 172.57 g/mol , the mass spectrum reveals several key fragments. researchgate.net The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 172. researchgate.net

The fragmentation of 3-Chloro-4-hydroxybenzoic acid under EI-MS is influenced by the substituents on the benzene ring. Common fragmentation pathways for benzoic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. researchgate.net In the case of 3-Chloro-4-hydroxybenzoic acid, the initial loss of the hydroxyl group from the carboxylic acid function results in a significant fragment at m/z 155. researchgate.net Subsequent loss of carbon monoxide (CO) from this fragment leads to another prominent peak. A notable fragmentation pathway for hydroxybenzoic acids involves the cleavage of the C-C bond between the carboxyl group and the phenyl ring, leading to the loss of the COOH group and the formation of a chlorohydroxyphenyl cation. jfda-online.com

The mass spectrum from the National Institute of Standards and Technology (NIST) database provides quantitative data on the major fragments observed for 3-Chloro-4-hydroxybenzoic acid. researchgate.net The base peak, which is the most intense peak in the spectrum, is assigned a relative intensity of 100.

Table 1: Key EI-MS Fragmentation Data for 3-Chloro-4-hydroxybenzoic acid researchgate.net

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172 | 75 | [C₇H₅ClO₃]⁺ (Molecular Ion) |

| 155 | 100 | [M - OH]⁺ |

| 127 | 40 | [M - OH - CO]⁺ or [M - COOH]⁺ |

| 99 | 20 | [C₅H₄Cl]⁺ |

| 63 | 15 | [C₅H₃]⁺ |

Note: The relative intensities are approximate and can vary slightly depending on the instrument and conditions.

Electron Capture Negative Ionization (ECNI) and Positive Chemical Ionization (PCI) MS of Derivatives

Direct analysis of polar compounds like 3-Chloro-4-hydroxybenzoic acid by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their low volatility and potential for thermal degradation. To overcome these limitations, derivatization is a common strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For 3-Chloro-4-hydroxybenzoic acid, the hydroxyl and carboxylic acid functional groups are the primary sites for derivatization.

Derivatization Strategies

Common derivatization approaches for compounds containing hydroxyl and carboxylic acid groups include silylation and esterification.

Silylation: This involves replacing the active hydrogen in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivative is significantly more volatile and suitable for GC-MS analysis.

Esterification: The carboxylic acid group can be converted to an ester. For enhanced detection using Electron Capture Negative Ionization, derivatizing agents that introduce electrophilic groups, such as pentafluorobenzyl bromide (PFBBr), are employed. researchgate.net This reagent reacts with the carboxylic acid and phenolic hydroxyl groups to form PFB esters and ethers, respectively.

Electron Capture Negative Ionization (ECNI) MS of Derivatives

ECNI is a highly sensitive and selective soft ionization technique for detecting compounds with high electron affinity, such as those containing halogen atoms or other electrophilic groups. unimib.it The presence of a chlorine atom in 3-Chloro-4-hydroxybenzoic acid makes its derivatives potentially suitable for ECNI analysis.

When a PFB derivative of 3-Chloro-4-hydroxybenzoic acid is analyzed by ECNI-MS, the pentafluorobenzyl group readily captures a thermal electron, leading to the formation of a negative ion. This process is highly efficient and results in very low detection limits. rsc.org The mass spectra are often simple, with a prominent molecular anion ([M]⁻) or a fragment corresponding to the loss of the pentafluorobenzyl radical ([M-CH₂C₆F₅]⁻).

Table 2: Expected Key Ions in ECNI-MS of a PFB Derivative of 3-Chloro-4-hydroxybenzoic acid

| Derivative | Expected Key Ion | m/z (approximate) | Ion Formation Process |

| Di-PFB derivative | [M]⁻ | 532 | Molecular Anion |

| Di-PFB derivative | [M-181]⁻ | 351 | Loss of C₆F₅CH₂ radical |

Positive Chemical Ionization (PCI) MS of Derivatives

Positive Chemical Ionization (PCI) is a soft ionization technique that typically results in less fragmentation compared to EI. libretexts.orgwikipedia.org This is particularly useful for confirming the molecular weight of an analyte. In PCI, a reagent gas (such as methane (B114726) or isobutane) is ionized, and these ions then react with the analyte molecule, usually through proton transfer, to form a protonated molecule ([M+H]⁺). libretexts.org

For a TMS derivative of 3-Chloro-4-hydroxybenzoic acid, PCI-MS would be expected to produce an abundant [M+H]⁺ ion, confirming the molecular weight of the derivatized molecule. Some fragmentation may still occur, often involving the loss of a TMS group or trimethylsilanol (B90980) (TMSOH).

Table 3: Expected Key Ions in PCI-MS of a TMS Derivative of 3-Chloro-4-hydroxybenzoic acid

| Derivative | Expected Key Ion | m/z (approximate) | Ion Formation Process |

| Di-TMS derivative | [M+H]⁺ | 317 | Protonated Molecule |

| Di-TMS derivative | [M+H - 90]⁺ | 227 | Loss of Trimethylsilanol (TMSOH) |

Despite a thorough search for scientific literature, detailed computational and quantum mechanical studies specifically focused on "this compound" are not available. The existing research primarily provides general information or discusses related but distinct chemical compounds. Consequently, the specific data required to populate the requested article outline—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) maps, Noncovalent Interaction (NCI) index analysis, Hirshfeld surface analysis, and theoretical investigations of hydrogen bonding and tautomerism for this particular compound—could not be located.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for "this compound" at this time.

Computational Chemistry and Quantum Mechanical Studies

Theoretical Investigations of Hydrogen Bonding and Tautomerism

Tautomeric Preferences in Related Hydroxynicotinic Acids

Tautomerism is a key phenomenon in heterocyclic compounds like hydroxynicotinic acids, which are structurally related to 3-Chloro-4-hydroxybenzoic acid. Quantum mechanical calculations have been instrumental in understanding the tautomeric equilibria in these systems, particularly the keto-enol tautomerism.

Hydroxypyridine-carboxylic acid (HPC) derivatives, for example, can exist in either a keto or an enol form, depending on the position of a labile proton. acs.orgunipd.it The relative stability of these tautomers is influenced by factors such as the substitution pattern on the pyridine (B92270) ring and the surrounding environment (gas phase, solvent, or solid state). nih.govwayne.edu

Computational studies on 4-hydroxy-3-pyridine-carboxylic acid have shown that the keto and enol forms can be very close in energy, and both forms have been observed in different crystalline polymorphs. acs.org The choice of computational method and basis set is crucial for accurately predicting the relative energies of these tautomers. wayne.edu

A recent study on a series of HPC derivatives used DFT calculations to investigate the interplay between tautomerism and the aromaticity of the pyridine ring. acs.orgunipd.it The position of the proton in an intramolecular hydrogen bond was found to correlate with the aromaticity, which was in turn affected by the electronic nature of the ring substituents. acs.orgunipd.it

The table below summarizes findings from computational studies on the tautomerism of related hydroxypyridine compounds.

| Compound | Tautomeric Forms Studied | Computational Method | Key Findings |

| 2-Hydroxypyridine | Enol (2-hydroxypyridine) and Keto (2-pyridone) | B3LYP, CAM-B3LYP, M062X, ωB97XD | In the gas phase, the enol form is slightly more stable, but the pyridone (keto) form is favored in the solid state and in polar solvents. nih.gov |

| 4-Hydroxypyridine | Enol (4-hydroxypyridine) and Keto (4-pyridone) | Ab initio (minimal, extended, and polarization basis sets) | Theoretical calculations suggest the enol form is more stable than the keto form by approximately 2.4 kcal/mol. wayne.edu |

| 4-Hydroxy-3-pyridine-carboxylic acid | Enol and Keto | DFT | Both tautomers were observed in different crystal forms, indicating a subtle energy balance between them. acs.org |

| 3-Hydroxy-4-pyridine-carboxylic acid derivatives | Enol and Keto | B3LYP/6-31G(d,p) | A correlation was found between the position of the intramolecularly bound hydrogen atom and the aromaticity of the pyridine ring, which is influenced by substituents. acs.orgunipd.it |

These studies on related heterocyclic carboxylic acids highlight the power of computational chemistry in dissecting the subtle energetic balances that govern tautomeric preferences. Similar methodologies could provide significant insights into the potential tautomeric forms of 3-Chloro-4-hydroxybenzoic acid.

Crystal Engineering and Supramolecular Chemistry of 3 Chloro 4 Hydroxybenzoic Acid Hemihydrate and Its Analogues

Design Principles for Cocrystals and Molecular Salts

The formation of multicomponent crystals, such as cocrystals and molecular salts, is a primary strategy in crystal engineering to modify the properties of solid-state materials. These materials are comprised of at least two different components held together in a stoichiometric ratio within the same crystal lattice. The distinction between a cocrystal and a molecular salt is subtle, hinging on the location of a proton between an acidic and a basic component. acs.org In a cocrystal, the components are linked by non-ionic interactions like hydrogen bonds, whereas in a molecular salt, a complete proton transfer occurs from the acid to the base, resulting in an ionic pair. acs.org

The interaction between a Brønsted acid and a Brønsted base can result in either a cocrystal or a salt, a phenomenon primarily governed by the extent of proton transfer. acs.org A widely used guideline to predict the outcome is the "ΔpKa rule," which considers the difference between the pKa of the base (protonated form) and the pKa of the acid (ΔpKa = pKa(baseH+) - pKa(acid)).

Generally accepted empirical observations suggest:

ΔpKa < -1 : Proton transfer is unlikely, favoring the formation of a neutral cocrystal. rsc.org

ΔpKa > 4 : A complete proton transfer is highly probable, leading to the formation of a molecular salt. rsc.org

-1 < ΔpKa < 4 : This range is considered an "uncertainty" or intermediate region where either a cocrystal or a salt may form, or where the proton may be shared in a short, strong hydrogen bond. rsc.org

For 3-Chloro-4-hydroxybenzoic acid, the predicted pKa is approximately 4.20. chemicalbook.com When considering its reaction with a base, this value is critical. For instance, co-crystallization with a base whose conjugate acid has a pKa of 6.0 would result in a ΔpKa of 1.8, placing it in the intermediate region where the outcome is not easily predicted without experimental verification. The degree of proton transfer can be viewed as a continuum, and its position within the crystal lattice determines the final classification of the supramolecular assembly. acs.orgarxiv.org

| ΔpKa Value (pKabase – pKaacid) | Predicted Outcome | Nature of Interaction |

|---|---|---|

| < -1 | Cocrystal | Neutral components linked by hydrogen bonds |

| -1 to 4 | Intermediate/Uncertain | Can be cocrystal, salt, or have a shared proton |

| > 4 | Molecular Salt | Complete proton transfer resulting in an ionic pair |

The nature and position of substituents on a molecule like benzoic acid profoundly influence its electronic properties and, consequently, its ability to form specific supramolecular interactions. In 3-chloro-4-hydroxybenzoic acid, the carboxylic acid group is the primary hydrogen bond donor, while the hydroxyl group and the chloro substituent play crucial roles in modulating the molecular assembly.

The chloro group at the meta-position (position 3) is electron-withdrawing, which increases the acidity of the carboxylic acid. The hydroxyl group at the para-position (position 4) is electron-donating through resonance but can also act as a hydrogen bond donor. This combination of substituents creates a molecule with distinct hydrogen bond donor and acceptor sites, influencing which supramolecular synthons are formed. A supramolecular synthon is a robust structural unit formed by recurring intermolecular interactions. nih.gov

The position of halogen substituents can direct the formation of not only hydrogen bonds but also halogen bonds—a noncovalent interaction where a halogen atom acts as an electrophilic species. nih.gov In the case of 3-chloro-4-hydroxybenzoic acid, the chlorine atom can participate in C-H···Cl or N-H···Cl hydrogen bonds and potentially Cl···O or Cl···Cl contacts, as seen in analogues like 3-chloro-4-hydroxyphenylacetic acid. nih.gov The interplay and competition between these varied interactions, dictated by the substituent pattern, are fundamental to the resulting crystal structure. nih.gov

Role of the Hemihydrate in Supramolecular Assembly

The presence of water molecules within a crystal lattice, forming a hydrate (B1144303), can dramatically alter the crystal's structure and properties. In a hemihydrate, one water molecule is incorporated for every two molecules of the organic compound. This integrated water is not a passive guest but an active component in the supramolecular assembly.

Water molecules are exceptional hydrogen bonding agents, capable of acting as both donors and acceptors. In crystallization, water can act as a "templating agent," directing the arrangement of the host molecules around it. The formation of a hydrate often occurs through a mechanism involving the dissolution of reactants in adsorbed moisture, followed by the nucleation and growth of the hydrated crystal form. nih.govacs.org The water molecule can bridge different functional groups of the host molecules, organizing them into a specific, stable, three-dimensional architecture that might not be accessible in anhydrous conditions. This templating effect is crucial in determining the final crystal packing and symmetry.

The incorporation of a water molecule in 3-chloro-4-hydroxybenzoic acid hemihydrate introduces new and competitive hydrogen bonding possibilities. The water molecule can form strong O-H···O hydrogen bonds, linking the carboxylic acid group of one molecule to the hydroxyl group of another, or bridging two carboxylic acid groups. This can disrupt or modify the common carboxylic acid dimer synthon (R²₂(8) motif) often seen in anhydrous carboxylic acids.

The interference of lattice water molecules can also influence proton transfer phenomena in acid-base pairs. acs.org The presence of water can shift the delicate balance in the intermediate ΔpKa region, potentially favoring salt formation by stabilizing the resulting ions through hydration. rsc.org The water molecule, by participating in the hydrogen-bonding network, creates a unique set of synthons that define the structure of the hemihydrate, differentiating it from any anhydrous polymorphs. acs.org

| Synthon Type | Description | Common Motif |

|---|---|---|

| Homosynthon | Interaction between identical functional groups | Carboxylic Acid Dimer (R²₂(8)) |

| Heterosynthon | Interaction between different functional groups | Acid-Pyridine (O-H···N) |

| Hydrated Synthon | Interactions mediated by a water molecule | Acid···Water···Acid Bridge |

| Halogen Bond | Interaction involving a halogen atom as an electrophile | C-X···O/N (X=Cl, Br, I) |

Development of Supramolecular Materials

The principles of crystal engineering applied to 3-chloro-4-hydroxybenzoic acid and its analogues are instrumental in the development of new supramolecular materials with tailored properties. By forming cocrystals, the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, can be significantly enhanced. nih.gov

Analogues like 3-chloro-4-hydroxyphenylacetic acid have been identified as useful building blocks in crystal engineering for potential use in pharmaceutical and agrochemical screening. nih.gov The functional groups present—carboxylic acid, hydroxyl, and a chlorine atom—provide multiple sites for forming robust supramolecular synthons with a variety of coformers. For example, forming cocrystals of a poorly soluble drug with a highly soluble coformer, such as a carboxylic acid, can lead to a material with an improved dissolution rate. nih.gov The systematic study of how synthons are formed and how factors like hydration affect the crystal structure allows for the rational design of these advanced materials, moving beyond trial-and-error discovery toward predictable synthesis of functional crystalline solids.

Supramolecular Liquid-Crystalline Polyesters Incorporating Halogenated Benzoic Acids

The incorporation of halogenated benzoic acids, such as 3-chloro-4-hydroxybenzoic acid, into polyester (B1180765) structures is a key strategy in the crystal engineering of thermotropic liquid crystalline polymers (TLCPs). These materials are of significant interest because they exhibit liquid crystal properties in the melt phase, combining the processability of polymers with the unique optical and mechanical properties of liquid crystals. ias.ac.in The fundamental building block for many commercial TLCPs is 4-hydroxybenzoic acid (HBA), an inexpensive monomer that imparts a rigid, rod-like structure to the polymer backbone, which is essential for the formation of liquid crystalline mesophases. mdpi.com

The homopolymer of HBA, poly(4-hydroxybenzoate), is intractable with a melting point above 500°C, making it difficult to process. mdpi.com Consequently, research has focused on creating copolyesters to disrupt the polymer chain's regularity, thereby lowering the melting point to a processable range while maintaining the liquid crystalline behavior. mdpi.comnih.gov This is often achieved by introducing flexible spacers or by incorporating substituted or kinked monomers into the polymer chain. ias.ac.inias.ac.in

Halogen substitution on the aromatic ring of hydroxybenzoic acid is an effective method for modifying the properties of the resulting polyesters. The introduction of a substituent, such as a chlorine atom, on the mesogenic unit can lower the phase transition temperatures by reducing the axial ratio of the rigid mesogenic segment. ias.ac.in This strategic disruption of crystal packing facilitates processing at lower temperatures. Research on related compounds has demonstrated this principle; for instance, thermotropic liquid crystalline polyesters have been successfully synthesized using 2-chloro hydroquinone (B1673460) as a component, which serves to lower the melting temperature of the resulting polymer. ias.ac.in

The synthesis of polyesters from substituted hydroxybenzoic acids can be achieved through methods like melt polycondensation. For example, the bulk condensation of various substituted 4-hydroxybenzoic acids, including 3-chloro-4-hydroxybenzoic acid, using acetic anhydride (B1165640) has been reported. researchgate.net While this research noted that high yields (above 90%) were achievable for the polyesters, it also found that the average degrees of polymerization varied significantly depending on the nature of the substituents on the aromatic ring. researchgate.net

The properties of these copolyesters, such as transition temperatures and the stability of the mesophase, are highly dependent on the composition and sequence distribution of the monomers. For instance, in copolyesters based on monomers like 2,5-diethoxyterephthalic acid, 2,7-dihydroxynaphthalene, and HBA, the molar ratio of HBA critically influences the thermal properties and the appearance of the nematic liquid crystalline phase. nih.gov The stability of the liquid crystal phase in such copolyesters is linked to the stiffness and aspect ratio of the mesogenic units. nih.gov The introduction of a halogen atom can influence these characteristics through steric and electronic effects, altering intermolecular interactions and, consequently, the supramolecular assembly that defines the liquid crystalline state.

The table below summarizes the thermal properties of various thermotropic liquid crystalline polyesters, illustrating the effect of different monomer compositions on transition temperatures.

| Polymer System Components | Monomer Molar Ratio | Glass Transition (Tg) (°C) | Melting Transition (Tm) (°C) | Isotropization (Ti) (°C) | Mesophase Type |

| DTA / DHN / HBA | 1 / 1 / 0 | 130 | - | - | Amorphous |

| DTA / DHN / HBA | 1 / 1 / 3 | 107 | 205 | 291 | Nematic |

| DTA / DHN / HBA | 1 / 1 / 5 | 113 | 225 | 321 | Nematic |

| ETA / HQ / HBA | 1 / 1 / 3 | 108 | 215 | 303 | Nematic |

| BHBOCB / Adipoyl chloride | 1 / 1 | 93 | 201 | 290 | Nematic |

| BHBOCB / Sebacoyl chloride | 1 / 1 | 79 | 185 | 262 | Nematic |

Data compiled from studies on various copolyester systems. nih.govias.ac.in DTA: 2,5-Diethoxyterephthalic acid; DHN: 2,7-Dihydroxynaphthalene; HBA: 4-Hydroxybenzoic acid; ETA: 2,5-diethoxyterephthalic acid; HQ: Hydroquinone; BHBOCB: bis[4-hydroxy benzoyloxy]-2-chloro-1,4-benzene.

This comparative data underscores the principle that modifying the monomer composition, including through halogenation as in the BHBOCB-based systems, allows for the fine-tuning of the thermal and liquid crystalline properties of supramolecular polyesters.

Derivatization Strategies for Analytical and Synthetic Applications

Chemical Derivatization for Enhanced Analytical Performance

For analytical purposes, the polar nature of the carboxylic acid and phenolic hydroxyl groups in 3-Chloro-4-hydroxybenzoic acid makes direct analysis by GC challenging. Chemical derivatization converts these polar groups into less polar, more volatile derivatives, enhancing their chromatographic performance and detectability.

Alkylation is a common derivatization technique that introduces an alkyl group into a molecule. In the case of 3-Chloro-4-hydroxybenzoic acid, both the carboxylic acid and the phenolic hydroxyl group can be alkylated. The most common form of this derivatization is esterification of the carboxylic acid group. This can be achieved by reacting the acid with an alkyl halide in a biphasic medium with a strong base or in a homogeneous liquid phase. google.com This process converts the polar carboxylic acid into a more volatile and less polar ester, making it suitable for GC analysis.

The hydroxyl group can also be alkylated to form an ether. This further reduces the polarity of the molecule. The choice of alkylating agent and reaction conditions determines whether one or both functional groups are derivatized. This method improves the conversion of the starting acid and selectivity, minimizing unwanted side reactions like O-alkylation when esterification is the primary goal. google.com

Table 1: Common Alkylating Agents and Their Target Functional Groups

| Derivatization Agent | Target Functional Group(s) | Resulting Derivative | Purpose in Analysis |

|---|---|---|---|

| Alkyl Halides (e.g., Isopropyl Bromide, Benzyl Chloride) | Carboxylic Acid, Hydroxyl Group | Ester, Ether | Increase volatility and thermal stability for GC |

| Diazomethane | Carboxylic Acid | Methyl Ester | Efficient esterification, but hazardous |

| Silylating Agents (e.g., BSTFA, TMCS) | Carboxylic Acid, Hydroxyl Group | Silyl Ester, Silyl Ether | Creates thermally stable, volatile derivatives |

Synthesis of Halogenated Chloroformate Derivatizing Agents

Halogenated chloroformates are highly effective reagents for the simultaneous derivatization of multiple polar functional groups. unito.it These reagents react readily with carboxylic, hydroxylic, and aminic groups in aqueous environments, which simplifies sample preparation. researchgate.net The resulting derivatives are non-polar, allowing for easy extraction from the aqueous phase into an organic solvent like hexane. unito.it

A notable example is 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), a novel agent synthesized for this purpose. unito.it The synthesis involves the reaction of 5-chloro-octafluoropentanoic acid with thionyl chloride in the presence of pyridine (B92270). unito.it Derivatization with highly fluorinated chloroformates like ClOFPCF is particularly advantageous for analysis by gas chromatography-mass spectrometry (GC-MS) using electron-capture negative ionization (ECNI). unito.it The resulting derivatives are stable, have optimal volatility for GC separation, and possess high electron affinity, which allows for detection at very low levels (0.3–1 μg/L). unito.it The presence of chlorine in the derivatizing agent also produces characteristic isotopic patterns in the mass spectra, which aids in the identification of the number of derivatized functional groups. unito.it

Table 2: Halogenated Chloroformate Derivatizing Agents

| Agent | Abbreviation | Application | Analytical Advantage |

|---|---|---|---|

| Ethyl Chloroformate | ECF | Derivatization of various polar compounds | Proven utility in treating sample extracts researchgate.net |

| Isobutyl Chloroformate | IBCF | Popular for giving a balance of analyte mass and stability researchgate.net | Good compromise between stability and mass increase researchgate.net |

| 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate | ClOFPCF | Direct derivatization of highly polar analytes in water unito.it | Forms stable, volatile derivatives with high electron affinity for sensitive GC-ECNI-MS detection unito.it |

Biochemical and Biotechnological Research Contexts

Biosynthesis of 3-Chloro-4-hydroxybenzoic Acid in Biological Systems

The biosynthesis of 3-Chloro-4-hydroxybenzoic acid in nature is understood through the formation of its direct precursor, 4-hydroxybenzoic acid, which is subsequently modified by an enzymatic chlorination step. This process originates from central metabolism, specifically the shikimate pathway.

The shikimate pathway is a crucial seven-step metabolic route utilized by bacteria, fungi, algae, and plants for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds. A key intermediate in this pathway is chorismate, which serves as a major branch-point metabolite.

The biosynthesis of the backbone of 3-Chloro-4-hydroxybenzoic acid is directly linked to chorismate. The unchlorinated precursor, 4-hydroxybenzoic acid (4-HBA), is synthesized from chorismate in a reaction catalyzed by the enzyme chorismate pyruvate-lyase (also known as UbiC). This enzyme facilitates the elimination of pyruvate (B1213749) from the side chain of chorismate, leading directly to the formation of 4-HBA. This reaction is a critical step in the biosynthesis of ubiquinone in many microorganisms. The involvement of the shikimate pathway highlights the origin of the aromatic ring and the carboxylic acid group of the target molecule from primary metabolites like phosphoenolpyruvate (B93156) and erythrose-4-phosphate.

Table 1: Key Stages in the Biosynthesis of the 4-Hydroxybenzoic Acid Precursor

| Step | Precursor(s) | Key Intermediate | Key Enzyme | Product |

|---|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimate | Various | Chorismate |

Following the synthesis of the 4-hydroxybenzoic acid precursor, the next critical step is the regioselective addition of a chlorine atom at the C3 position of the aromatic ring to form 3-Chloro-4-hydroxybenzoic acid. This transformation is accomplished by a class of enzymes known as halogenases.

While the specific enzyme responsible for the chlorination of 4-hydroxybenzoic acid has not been definitively characterized in all organisms, the mechanism is well-studied for similar substrates. The most common types of halogenases involved in the biosynthesis of natural products are flavin-dependent halogenases and non-heme iron-dependent halogenases.

Flavin-Dependent Halogenases (FDHs): These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide ion (Cl-). The enzyme generates a highly reactive hypohalous acid (HOCl) species in a protected active site, which then performs an electrophilic aromatic substitution on the electron-rich phenolic ring of the substrate, such as 4-hydroxybenzoic acid. The hydroxyl group at C4 strongly activates the ortho position (C3), directing the chlorination to this specific site.

Non-Heme Iron-Dependent Halogenases: This class of enzymes uses α-ketoglutarate, O2, and an Fe(II) center to activate a halide ion. The reaction cycle generates a potent halogenating species that chlorinates the substrate.

The formation of 3-Chloro-4-hydroxybenzoic acid as part of the synthesis of more complex natural products demonstrates nature's strategy of creating structural diversity. This chlorinated building block can then be incorporated into larger molecules through the action of other enzymes like non-ribosomal peptide synthetases or polyketide synthases.

Microbial Metabolism and Biotransformation Studies

The fate of halogenated aromatic compounds like 3-Chloro-4-hydroxybenzoic acid in the environment is of significant interest, and microorganisms have evolved diverse pathways to metabolize and detoxify them.

Microbial degradation of 3-Chloro-4-hydroxybenzoic acid, particularly under anaerobic conditions, has been shown to proceed through distinct initial steps that lead to the removal of the halogen and carboxyl substituents. Studies using freshwater sediment have elucidated two primary initial transformation routes nih.gov:

Reductive Dechlorination: In this pathway, the chlorine atom is removed first. The 3-Chloro-4-hydroxybenzoate is reductively dehalogenated to form 4-hydroxybenzoate (B8730719) as the primary intermediate. This initial dechlorination is a critical detoxification step.

Decarboxylation: Alternatively, the initial attack can be the removal of the carboxyl group. This decarboxylation reaction transforms 3-Chloro-4-hydroxybenzoate into 2-chlorophenol.

Both of these initial pathways ultimately converge on the formation of phenol. Phenol is then further metabolized, typically by carboxylation to benzoate, which can enter central metabolic pathways and be completely mineralized to methane (B114726) and carbon dioxide by anaerobic consortia nih.gov.

Table 2: Anaerobic Degradation Pathways of 3-Chloro-4-hydroxybenzoic Acid

| Pathway | Initial Reaction | Key Intermediate(s) | Subsequent Product(s) | Final Products |

|---|---|---|---|---|

| Dechlorination First | Reductive Dechlorination | 4-Hydroxybenzoate | Phenol, Benzoate | Methane, CO2 |

Under aerobic conditions, the microbial degradation of chloroaromatic compounds is often initiated by dioxygenase enzymes. These enzymes play a pivotal role in destabilizing the aromatic ring, making it susceptible to cleavage.

Benzoate/toluate dioxygenases are a class of Rieske-type non-heme iron enzymes that catalyze the incorporation of both atoms of molecular oxygen into their aromatic substrate. In the context of chlorinated benzoates, these enzymes typically catalyze a dihydroxylation reaction. For a compound like 3-chlorobenzoate (B1228886) (a related molecule), the dioxygenase attacks the ring to form a dihydrodiol derivative, which is then dehydrogenated to yield a substituted catechol (e.g., 3-chlorocatechol) nih.gov.

While the specific dioxygenase that acts on 3-Chloro-4-hydroxybenzoic acid may vary between microbial species, the general mechanism involves an initial dihydroxylation of the aromatic ring. The resulting chlorinated dihydroxy-intermediate is then a substrate for ring-cleavage dioxygenases (either intradiol or extradiol cleaving enzymes), which break open the aromatic ring. This ring fission is a crucial step that funnels the breakdown products into central metabolism, leading to the complete degradation of the compound. The presence of both a hydroxyl group and a chlorine atom on the ring influences the substrate specificity and catalytic efficiency of these dioxygenases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-hydroxybenzoic acid hemihydrate with high purity?

- Methodology : Chlorination of 4-hydroxybenzoic acid derivatives using FeCl₃ as a catalyst under controlled temperature (40–60°C) and inert atmosphere ensures regioselectivity. Purification involves recrystallization from ethanol/water mixtures to isolate the hemihydrate form. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

- Critical Parameters : Excess chlorine gas increases di-substituted byproducts; stoichiometric control and post-reaction quenching with Na₂S₂O₃ are essential .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- IR : O-H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹) for functional group validation .

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) .

- Quantitative Assay : Potentiometric titration with 0.5 N NaOH to determine acid content (98–102% purity) .

Q. How should researchers handle and store this compound to prevent decomposition?

- Storage : Store in airtight containers with desiccants (silica gel) at 4°C to avoid hydration/dehydration cycles.

- Safety : Neutralize waste with 10% NaHCO₃ before disposal; avoid aqueous solutions above pH 8 to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of 3-Chloro-4-hydroxybenzoic acid under gamma irradiation?

- Experimental Design :

- Use LC-MS/MS to identify transient intermediates (e.g., quinone derivatives) in aqueous solutions irradiated at 1–10 kGy .

- Compare degradation kinetics in aerobic vs. anaerobic conditions to clarify radical-mediated mechanisms (•OH vs. hydrated electrons) .

- Data Analysis : Kinetic isotope effects (KIE) with deuterated solvents differentiate H-abstraction pathways .

Q. What in vitro assays are used to study the role of 3-Chloro-4-hydroxybenzoic acid in ambigol biosynthesis?

- Enzyme Assays :

- Heterologously express halogenase Ab7 and cytochrome P450 enzymes (Ab2/Ab3) in E. coli. Feed ³⁴S-labeled 3-Chloro-4-hydroxybenzoic acid and track incorporation via LC-HRMS .

- Use TE domain (Ab9) to hydrolyze SNAc esters and confirm intermediate release .

Q. How does the hemihydrate form influence reactivity in condensation reactions compared to the anhydrous form?

- Kinetic Studies :

- Conduct TGA/DSC to confirm water content (theoretical 4.8% for hemihydrate).

- Compare esterification rates with methanol under Dean-Stark conditions: hemihydrate shows 15% slower kinetics due to hydrogen bonding .

- Mitigation : Pre-dry the compound at 60°C under vacuum for anhydrous reactions .

Q. What computational methods support structural elucidation and reaction mechanism studies of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.